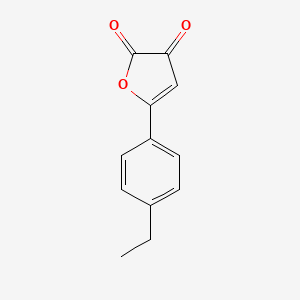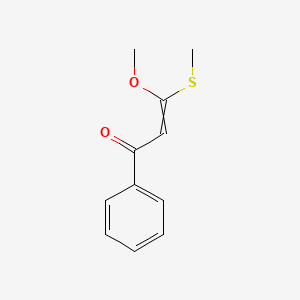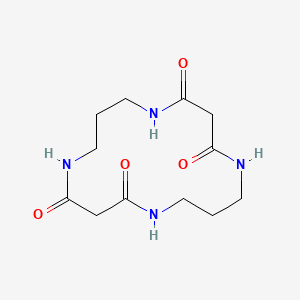
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone is a macrocyclic compound known for its ability to form stable complexes with various metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone typically involves the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of a linear tetraamine with a suitable carbonyl compound under controlled conditions to form the macrocyclic structure. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in biological systems as a chelating agent.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic structure act as donor sites, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,8,12-Tetraazacyclopentadecane: Another macrocyclic compound with similar nitrogen donor sites but a different ring size.
1,5,8,13-Tetraazacyclohexadecane: A compound with a similar structure but different functional groups.
Uniqueness
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone is unique due to its specific ring size and the presence of carbonyl groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and selective metal ion binding.
Eigenschaften
CAS-Nummer |
164737-55-7 |
|---|---|
Molekularformel |
C12H20N4O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
1,5,9,13-tetrazacyclohexadecane-2,4,10,12-tetrone |
InChI |
InChI=1S/C12H20N4O4/c17-9-7-11(19)15-5-2-6-16-12(20)8-10(18)14-4-1-3-13-9/h1-8H2,(H,13,17)(H,14,18)(H,15,19)(H,16,20) |
InChI-Schlüssel |
JZTWKUGVMZKETN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)CC(=O)NCCCNC(=O)CC(=O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)

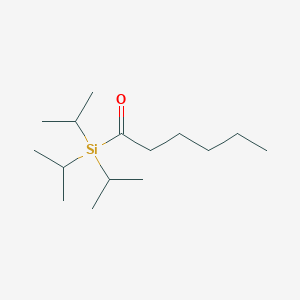

![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)


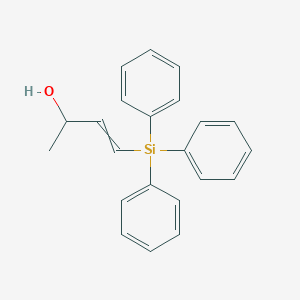
![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
